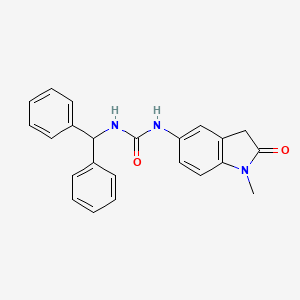

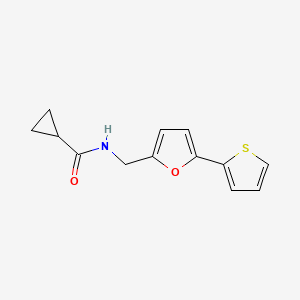

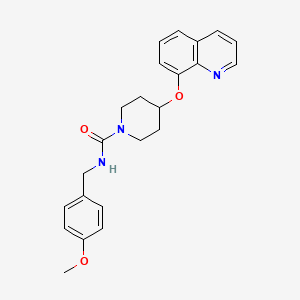

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide” is a synthetic organic compound. It is derived from furan-2-carboxylic acid hydrazide .

Synthesis Analysis

The synthesis of similar compounds involves the heterocyclization of various substrates . For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Aplicaciones Científicas De Investigación

PET Imaging of Microglia

A study by Horti et al. (2019) highlights the use of [11C]CPPC, a PET radiotracer specific for CSF1R, in imaging of reactive microglia and disease-associated microglia which contribute to neuroinflammation. This tool is valuable for exploring the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy, indicating its importance in developing new therapeutics for neuroinflammation (Horti et al., 2019).

Chemical Transformations

Research by Mochalov et al. (2016) on N-(2-Acylaryl)benzamides and analogous compounds, including N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, under Camps cyclization conditions shows the formation of various quinolinones. This work underscores the potential of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide in synthesizing complex molecules with high yields, offering pathways for creating novel chemical entities with potential applications in drug discovery and material science (Mochalov et al., 2016).

Supramolecular Chemistry

A study by Rahmani et al. (2016) examines the impact of aromaticity on the crystal packing of furan/thiophene carboxamide compounds, revealing how heteroatom substitution influences π-based interactions and hydrogen bonding in stabilizing supramolecular architectures. This research provides insights into designing materials with tailored properties for technological applications (Rahmani et al., 2016).

Synthesis and Application in Polymer Science

Sánchez et al. (2015) synthesized new fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups, demonstrating the effect of crosslinking and conjugation on fluorescence. This research offers potential applications in heat-sensitive devices and highlights the role of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide derivatives in developing novel polymeric materials with specific optical properties (Sánchez et al., 2015).

Corrosion Inhibition

Murmu et al. (2020) explored the corrosion inhibition properties of azomethine functionalized triazole derivatives, including those derived from (furan-2-yl)methyleneamino and (thiophen-2-yl)methyleneamino, demonstrating their effectiveness in protecting mild steel in acidic environments. This study indicates the potential of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide in developing corrosion inhibitors (Murmu et al., 2020).

Propiedades

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(9-3-4-9)14-8-10-5-6-11(16-10)12-2-1-7-17-12/h1-2,5-7,9H,3-4,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUBTIJIYYQSHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine](/img/structure/B2359097.png)

![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)

![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2359107.png)

![3-[[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359108.png)

![N-(3-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2359109.png)